Volemitol
Overview
Description
Volemitol, also known as D-glycero-D-manno-heptitol, is a naturally occurring seven-carbon sugar alcohol. It is widely distributed in plants, red algae, fungi, mosses, and lichens. This compound was first isolated from the mushroom Lactarius volemus by the French scientist Émile Bourquelot in 1889 . In certain higher plants, such as Primula species, this compound plays several important physiological roles, including functioning as a photosynthetic product, phloem translocate, and storage carbohydrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Volemitol can be synthesized through the reduction of sedoheptulose using a NADPH-dependent ketose reductase enzyme. This enzyme, known as sedoheptulose reductase, has a pH optimum between 7.0 and 8.0 and displays high substrate specificity . The reaction conditions typically involve the use of enzyme extracts from plants that naturally contain this compound, such as Primula species .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve biotechnological methods that utilize the natural biosynthetic pathways found in plants. This could include the use of genetically engineered microorganisms or plant cell cultures to produce this compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: Volemitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to produce corresponding heptonic acids using oxidizing agents such as nitric acid.
Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups under specific conditions.
Major Products: The major products formed from these reactions include heptonic acids from oxidation and various substituted heptitols from substitution reactions.
Scientific Research Applications
Volemitol has several scientific research applications across various fields:
Chemistry: this compound is used as a model compound to study the properties and reactions of sugar alcohols.
Biology: In plants, this compound serves as a photosynthetic product, phloem translocate, and storage carbohydrate.
Industry: this compound is used in the food industry as a natural sweetener and in the pharmaceutical industry for its potential health benefits.
Mechanism of Action
The mechanism by which volemitol exerts its effects involves its role as a photosynthetic product and phloem translocate in plants. This compound is synthesized from sedoheptulose through the action of sedoheptulose reductase . It functions in metal ion chelation, translocation, and remobilization to fulfill nutrient requirements essential for plant growth and development .
Comparison with Similar Compounds
Sedoheptulose: A seven-carbon sugar that is a precursor to volemitol.
Perseitol: Another seven-carbon sugar alcohol that is structurally similar to this compound.
Mannitol: A six-carbon sugar alcohol that shares similar properties with this compound but differs in its carbon chain length.
Uniqueness of this compound: this compound is unique due to its specific roles in plants, including its function as a photosynthetic product, phloem translocate, and storage carbohydrate . Its ability to chelate metal ions and facilitate nutrient translocation further distinguishes it from other sugar alcohols .
Properties
IUPAC Name |
(2R,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQKEKGBFMQTML-KVTDHHQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C([C@@H]([C@@H](CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021103 | |
Record name | (2R,3R,5R,6R)-1,2,3,4,5,6,7-Heptaneheptol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488-38-0, 2226642-56-2 | |
Record name | Volemitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R,3R,5R,6R)-1,2,3,4,5,6,7-Heptaneheptol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-glycero-D-manno-heptitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VOLEMITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4DGQ5L6AJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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